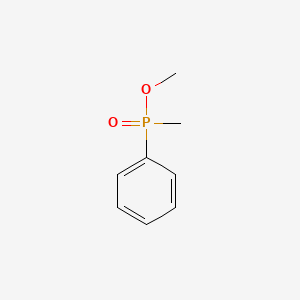

Methyl methylphenylphosphinate

Übersicht

Beschreibung

Methyl methylphenylphosphinate is a chemical compound with the molecular formula C8H11O2P . It has a molecular weight of 170.15 g/mol . The IUPAC name for this compound is [methoxy (methyl)phosphoryl]benzene .

Synthesis Analysis

This compound complexes with 3d metal perchlorates were synthesized by interaction of L and metal salt solutions in triethyl orthoformate . Another synthesis method involves the acid-catalyzed methanolysis of methylphenylphosphinic amides .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: COP©(=O)C1=CC=CC=C1 . This compound belongs to the class of organopnictogen compounds .Chemical Reactions Analysis

This compound is involved in acid-catalyzed methanolysis reactions. The stereochemistry of these reactions depends on the nucleophilicity of the departing amine and the acidity of the reaction medium .Physical and Chemical Properties Analysis

This compound has a boiling point of 148-149°C at 17mm pressure . The density of this compound is 1.1575 g/cm3 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Photopolymerization in Biomaterials

Methyl methylphenylphosphinate, as part of the acylphosphine oxide photoinitiator family, shows promising applications in the field of biomaterials, particularly in photopolymerization processes. The compound demonstrates compatibility with cell encapsulation techniques due to its absorption spectrum, which aligns well with wavelengths considered safe for living cells. This property facilitates rapid polymerization of biomaterials, such as in the case of diacrylated poly(ethylene glycol) (PEGDA) monomers, forming hydrogels while ensuring high cell viability, making it a valuable component in creating biomimetic materials and scaffolds for tissue engineering (Fairbanks et al., 2009).

Corrosion Inhibition

This compound derivatives, particularly in the form of α-aminophosphonic acids, have been explored for their corrosion inhibition properties. These compounds have demonstrated effectiveness in inhibiting the corrosion of metals like mild steel in acidic solutions. This property is particularly valuable in industrial settings, where corrosion of metals can lead to significant material and economic losses. The ability of these compounds to form protective layers on metal surfaces and their adsorption behavior, which follows the Langmuir isotherm, make them potent corrosion inhibitors (Djenane et al., 2019).

Solubility and Material Compatibility

Studies have been conducted to determine the solubility of various phosphinic acids, including methylphenylphosphinic acid, in different solvents. This research is fundamental for understanding the material compatibility and potential applications of these compounds in various industrial processes, such as in the formulation of specialty chemicals, pharmaceuticals, or advanced materials. The solubility data, coupled with thermodynamic modeling, provide insights into the interaction of these compounds with different solvents, which is crucial for process design and optimization (Tian et al., 2011).

Detection of Pesticides in Fruits

This compound-based compounds have also found application in food safety, specifically in the detection of pesticide residues on fruits. Surface-enhanced Raman spectroscopy (SERS), coupled with gold nanostructures, has been used to detect pesticides extracted from fruit surfaces. This method, which can detect pesticides at parts per million levels, offers a rapid, sensitive, and reliable approach for ensuring food safety. The effectiveness of this technique in detecting various types of pesticides, along with its potential to meet international residue limit standards, makes it a valuable tool in addressing growing consumer concerns about pesticide contamination in fruits (Liu et al., 2013).

Safety and Hazards

Methyl methylphenylphosphinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .

Eigenschaften

IUPAC Name |

[methoxy(methyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-10-11(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAKNLNWIHGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34647-06-8 | |

| Record name | NSC286689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

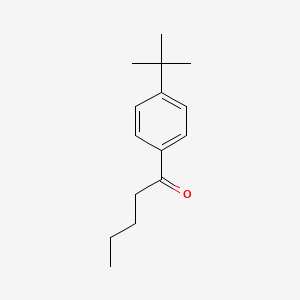

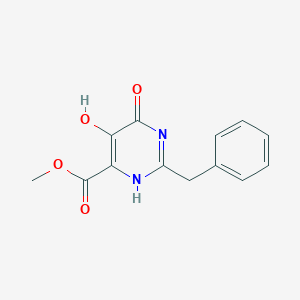

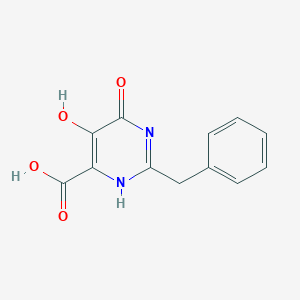

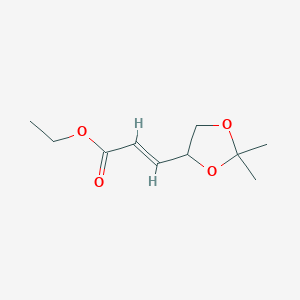

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818977.png)

![[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride](/img/structure/B7818990.png)